molecular formula C11H14BBrClNO2 B14841859 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

Cat. No.: B14841859
M. Wt: 318.40 g/mol
InChI Key: IXQQZMZBZJJJBY-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine: is a chemical compound with the molecular formula C11H14BBrClNO2 . It is a member of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. This compound is notable for its use in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine typically involves the borylation of a pyridine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halopyridine and a boronic ester. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Toluene, DMF, or ethanol.

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Substituted Pyridines: Through nucleophilic substitution.

    Biaryl Compounds: Through Suzuki-Miyaura coupling.

    Pyridine N-oxides: Through oxidation.

    Dihydropyridines: Through reduction.

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic ester group allows for the formation of carbon-carbon bonds through Suzuki-Miyaura coupling, while the bromine and chlorine atoms can undergo substitution reactions. These reactions enable the compound to modify other molecules and exert its effects .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine is unique due to the presence of both bromine and chlorine atoms, which provide additional reactivity and versatility in chemical reactions. The boronic ester group further enhances its utility in coupling reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C11H14BBrClNO2

Molecular Weight

318.40 g/mol

IUPAC Name

2-bromo-6-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3

InChI Key

IXQQZMZBZJJJBY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Br)Cl

Origin of Product

United States

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